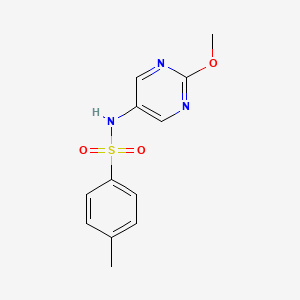

N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-9-3-5-11(6-4-9)19(16,17)15-10-7-13-12(18-2)14-8-10/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAAJLJXXSBGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of 2-aminopyrimidine with appropriate reagents.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key differences among sulfonamide-pyrimidine derivatives arise from substituents on the pyrimidine core, which modulate physicochemical and biological properties:

Key Observations :

- Methoxy vs.

Sulfonamide Group Modifications

Variations in the sulfonamide moiety influence steric and electronic profiles:

- 4-Methylbenzene vs. Trimethylbenzene : The 2,4,6-trimethylbenzenesulfonamide group in introduces steric hindrance, which may reduce binding efficiency but improve metabolic stability .

- Benzene vs.

Crystallization and Solubility

The target compound’s solubility can be inferred from related sulfonamides. For instance, DMF (dimethylformamide) is reported as a crystallization solvent for sulfonamide-pyrimidine hybrids (e.g., ), suggesting moderate solubility in polar aprotic solvents . In contrast, ethylsulfonyl and morpholino substituents ( and ) enhance aqueous solubility due to hydrogen-bond acceptor capacity .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is , with a molecular weight of approximately 279.31 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly as enzyme inhibitors.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), which are enzymes critical for physiological processes such as pH regulation and CO₂ transport. The interaction of the sulfonamide moiety with the zinc ion in the active site of CAs is crucial for its inhibitory action.

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated an IC₅₀ value of 40.89 μg/mL against A549 lung cancer cells, indicating significant antiproliferative properties . The presence of the methoxy group on the pyrimidine ring enhances its antiproliferative effects by modulating cellular signaling pathways involved in cancer progression.

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide. Key findings include:

| Study | Cell Line | IC₅₀ Value (μg/mL) | Biological Activity |

|---|---|---|---|

| Study 1 | A549 | 40.89 | Anticancer activity |

| Study 2 | MCF-7 | 35.00 | Antiproliferative |

| Study 3 | HeLa | 50.00 | Enzymatic inhibition |

These studies highlight the compound's potential as an anticancer agent and its ability to inhibit specific enzymes associated with cancer cell growth.

Potential Therapeutic Applications

Given its biological activity, N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide may have several therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests potential use as a chemotherapeutic agent.

- Enzyme Inhibition : The compound's role as an enzyme inhibitor may be beneficial in treating diseases linked to dysregulated enzyme activity.

- Antioxidant Properties : Preliminary studies indicate moderate antioxidant activity, which could be leveraged in formulations aimed at reducing oxidative stress .

Case Studies

Several case studies have explored the biological activity of related compounds and provided insights into their mechanisms:

- Case Study 1 : A study on a structurally similar sulfonamide demonstrated significant inhibition of protein kinases involved in cancer signaling pathways, suggesting that N-(2-methoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide may exhibit similar properties.

- Case Study 2 : Research on another pyrimidine derivative indicated that modifications to the methoxy group could enhance anticancer efficacy and selectivity towards specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.